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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food
and Drug Administration (FDA) with a long history of medical use, including applications in
hepatic function evaluation and ophthalmic angiography.[1] Its favorable safety profile and
optical properties in the NIR window (700-900 nm), where tissue penetration is maximal and
autofluorescence is minimal, make it an ideal fluorophore for in vivo imaging and targeted drug
delivery.

This guide details the use of ICG in conjunction with tetrazine ligation, a premier bioorthogonal
reaction, for the precise labeling of biomolecules. The reaction, an inverse-electron-demand
Diels-Alder (IEDDA) cycloaddition, occurs between an electron-deficient tetrazine and a
strained dienophile, most commonly a trans-cyclooctene (TCO).[2][3][4] This chemistry is
exceptionally fast, highly specific, and proceeds under biocompatible conditions without the
need for a catalyst, making it perfectly suited for labeling sensitive biological molecules in
complex environments.[2]

These protocols are designed for researchers, scientists, and drug development professionals
to facilitate the creation of ICG-labeled antibodies, proteins, and other molecules for
applications ranging from pretargeted in vivo imaging to the development of antibody-drug
conjugates.

Principle of the Reaction: The Tetrazine Ligation
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The core of the labeling strategy is the IEDDA reaction. The process involves two key stages:

» Functionalization of the Target Molecule: The molecule of interest (e.g., an antibody or
protein) is first modified with a strained dienophile, such as a trans-cyclooctene (TCO)
derivative. This is typically achieved by reacting primary amines (e.g., lysine residues) on the
protein surface with a TCO-NHS ester.

» Bioorthogonal Labeling: The TCO-functionalized molecule is then reacted with an ICG-
Tetrazine conjugate. The tetrazine and TCO groups "click" together rapidly and specifically,
forming a stable covalent bond and releasing nitrogen gas as the sole byproduct. This results
in the target molecule being precisely labeled with the ICG fluorophore.

The high reaction rates allow for efficient labeling even at low, nanomolar concentrations, which
is critical for many biological applications.
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Caption: The two-step workflow for ICG-Tetrazine labeling.

Quantitative Data Summary

The efficiency of tetrazine ligation is highly dependent on the specific structures of the tetrazine
and dienophile used. The tables below summarize key quantitative parameters to aid in

experimental design.
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Table 1: Reaction Kinetics of Common Tetrazine-Dienophile Pairs

Second-Order

Tetrazine . . Solvent/Condit
o Dienophile Rate Constant ] Reference
Derivative ions
(k2) (M—*s—?)
3,6-di-(2- trans-
. Aqueous
pyridyl)-s- cyclooctene ~2000
. Buffer
tetrazine (TCO)
H-Tet Buffered
(monosubstituted TCO 1100 - 73,000 Aqueous
) Solution, 37°C
Me-Tet (methyl- PBS (pH 7.4),
] ( Y TCO ~3200 P )
substituted) 37°C

| Various Tetrazines | STCO (strained TCO) | > 100,000 | Not specified | |

Note: H-Tet (monosubstituted tetrazine) derivatives are generally more reactive but can be less

stable than Me-Tet (methyl-substituted) derivatives.

Table 2: Spectroscopic & Fluorogenic Properties

Tetrazine-Dye Excitation Max

Emission Max

Fluorescence

] ] Reference

Conjugate (nm) (nm) Turn-On Ratio*
Oregon Green- >100 (up to

) ~496 ~524
Tetrazine 400)
BODIPY-

_ ~503 ~512 >100
Tetrazine

| Tetramethylrhodamine-Tetrazine | ~555 | ~580 | up to 76 | |

*Fluorescence Turn-On Ratio is the fold-increase in fluorescence intensity after the tetrazine

reacts with a dienophile. This property is highly advantageous as it reduces background from

unreacted probes.
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Experimental Protocols

This section provides a detailed, two-part protocol for labeling a protein (e.g., an antibody) with

an ICG-Tetrazine conjugate.

Materials and Reagents

Target Protein: e.g., Antibody at a concentration of 1-10 mg/mL.

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4-8.5.

TCO Reagent: TCO-NHS ester (e.g., TCO-PEG4-NHS ester). Prepare a fresh 10-20 mM
stock solution in anhydrous DMSO.

ICG-Tetrazine Reagent: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store
protected from light.

Quenching Buffer: 1 M Tris-HCI or Glycine, pH 8.0.

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
or dialysis cassettes (10K MWCO).

Equipment: UV-Vis Spectrophotometer, pH meter, centrifuge, reaction tubes.

Protocol Part A: Modification of Target Protein with TCO

This protocol describes the functionalization of a protein with TCO groups via reaction with

primary amines.

Protein Preparation:

o Buffer exchange the target protein into the amine-free Reaction Buffer (PBS, pH 8.0 is
recommended for NHS ester reactions).

o Adjust the protein concentration to 2-5 mg/mL.

TCO-NHS Ester Reaction:
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o Warm the TCO-NHS ester vial to room temperature before opening to prevent moisture
condensation.

o Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein
solution. The optimal ratio should be determined empirically for each specific protein to
avoid aggregation while achieving a sufficient degree of labeling.

o Incubate the reaction for 60 minutes at room temperature with gentle mixing (e.g., on a
rotator).

¢ Quenching the Reaction:

o To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100
mM.

o Incubate for an additional 15 minutes at room temperature.
 Purification of TCO-Modified Protein:

o Remove the excess, unreacted TCO-NHS ester and quenching reagents by purifying the
protein conjugate.

o Use a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4). Follow the
manufacturer's instructions for gravity-flow purification.

o Alternatively, perform dialysis against PBS (pH 7.4) overnight at 4°C.

o The purified TCO-modified protein is now ready for labeling with ICG-Tetrazine. It can be
used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol Part B: Labeling of TCO-Modified Protein with
ICG-Tetrazine

This protocol details the bioorthogonal "click” reaction between the TCO-modified protein and
the ICG-Tetrazine probe.

» Reaction Setup:
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o Use the purified TCO-modified protein from Part A.

o Add a 1.5- to 3-fold molar excess of the ICG-Tetrazine stock solution to the TCO-protein
solution. A slight excess ensures the complete reaction of all available TCO sites.

o The reaction proceeds efficiently in PBS at pH 6.5-7.5 at room temperature.

e Incubation:
o Incubate the reaction for 30-60 minutes at room temperature, protected from light.

o The reaction progress can be monitored by the disappearance of the characteristic
tetrazine absorbance peak (around 520-540 nm).

« Purification of the Final ICG-Conjugate:
o Purify the final ICG-labeled protein conjugate to remove any unreacted ICG-Tetrazine.

o Use a desalting column (e.g., PD-10) or perform dialysis as described in Part A, Step 4.
Ensure all steps are performed with minimal light exposure to prevent photobleaching of
the ICG dye.

o Characterization and Storage:

o Determine the final protein concentration and the Degree of Labeling (DOL) using UV-Vis
spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the
absorbance maximum of ICG (~780 nm).

o The DOL can be calculated using the following formula: DOL = (A_max_dye X €_protein) /
[(A_280 - CF x A_max_dye) x €_dye] (Where A is absorbance, € is the molar extinction
coefficient, and CF is the correction factor for dye absorbance at 280 nm).

o Store the final ICG-protein conjugate in an amber tube or a tube wrapped in foil at 4°C,
protected from light. For long-term storage, add a cryoprotectant like glycerol and store at
-80°C.

Workflow and Troubleshooting
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Experimental Workflow Diagram
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Caption: A step-by-step experimental workflow for ICG-Tetrazine labeling.

Troubleshooting Guide

Issue

Possible Cause

Suggested Solution

Low Labeling Efficiency

- Inactive NHS ester due to
hydrolysis. - Presence of
primary amines (e.g., Tris) in
the protein buffer. - Insufficient
molar excess of labeling

reagents.

- Prepare fresh TCO-NHS
stock solution in anhydrous
DMSO. - Ensure protein is in
an amine-free buffer (e.g.,
PBS) before reaction. -
Increase the molar excess of
TCO-NHS or ICG-Tetrazine.

Protein

Aggregation/Precipitation

- High degree of labeling
leading to changes in protein
properties. - Unfavorable buffer

conditions (pH, ionic strength).

- Reduce the molar excess of
the TCO-NHS ester or shorten
the reaction time. - Optimize
buffer conditions. Consider
adding solubility enhancers if

compatible.

Free ICG Dye in Final Product

- Inadequate purification.

- Repeat the purification step
(e.g., run a second SEC
column or perform extensive
dialysis with multiple buffer

changes).

Degradation of Tetrazine

- Reaction with biological thiols
(e.g., DTT, GSH). - Instability
of certain tetrazine derivatives
(e.g., H-Tet).

- Ensure no reducing agents
are present during labeling. -
Use more stable tetrazine
derivatives (e.g., Me-Tet) if

stability is an issue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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